Cyclohexylamine
Description
Cyclohexylamine (C₆H₁₁NH₂) is a primary aliphatic amine characterized by a cyclohexane ring substituted with an amino group. It is a colorless, hygroscopic liquid with a fishy odor, miscible with water and most organic solvents . Its basicity (pKa ~10.6) is stronger than aromatic amines like aniline (pKa ~4.6) but weaker than linear aliphatic amines such as n-hexylamine (pKa ~10.8) . Industrially, it serves as a precursor to cyclamate sweeteners, rubber chemicals, and corrosion inhibitors . This compound is synthesized via catalytic hydrogenation of aniline, yielding a mixture of this compound, dithis compound, and residual aniline .
Structure
3D Structure
Properties
IUPAC Name |
cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZNILMFXTMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N, Array | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023996 | |
| Record name | Cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexylamine appears as a clear colorless to yellow liquid with an odor of ammonia. Flash point 90 °F. Irritates the eyes and respiratory system. Skin contact may cause burns. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid; Other Solid, Colorless or yellow liquid with a strong, fishy, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with an odor of ammonia., Colorless or yellow liquid with a strong, fishy, amine-like odor. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Cyclohexylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
274.1 °F at 760 mmHg (EPA, 1998), 134.5 °C @ 760 mm Hg, 134.00 °C. @ 760.00 mm Hg, 134.5 °C, 274 °F | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
88 °F (EPA, 1998), 88 °F, 88 °F, 31 °C (Closed Cup), 28 °C c.c. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Very soluble (NTP, 1992), Very soluble in ethanol, miscible in ether and acetone., Miscible with common organic solvents: alcohol, ethers, ketones, esters, aliphatic hydrocarbons; completely miscible with aromatic hydrocarbons., SOL IN CHLORINATED HYDROCARBONS, MINERAL OIL, PEANUT OIL AND SOYA BEAN OIL, Miscible with water., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8647 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8647 @ 25 °C/25 °C, Relative density (water = 1): 0.86, 0.87 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.42 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.42 (Air= 1), Relative vapor density (air = 1): 3.42, 3.42 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
11 mmHg (NIOSH, 2023), 10.1 [mmHg], 10.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg | |
| Record name | CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/91 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Impurities |
AVAILABLE COMMERCIALLY IN THE US...WITH PURITY, 98% MINIMUM; AND 0.5% MAXIMUM BY WEIGHT MOISTURE CONTENT. | |
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Color/Form |
Colorless or yellow liquid. | |
CAS No. |
108-91-8 | |
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Melting Point |
0.1 °F (EPA, 1998), -17.7 °C, -18 °C, 0.1 °F, 0 °F | |
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Preparation Methods
Reaction Mechanism and Catalytic Systems
The hydrogenation of aniline (CHNH) to cyclohexylamine involves the addition of hydrogen across the aromatic ring under catalytic conditions. This exothermic reaction typically employs transition metal catalysts such as Raney nickel, palladium, or ruthenium supported on alumina or carbon. The general reaction is:
Raney nickel, activated via alkali leaching of Ni-Al alloys, remains the most cost-effective catalyst for industrial-scale production. At 150–200°C and 2–5 MPa hydrogen pressure, conversions exceed 90%, with selectivity toward this compound ranging from 70–85%. Side reactions, notably the formation of dithis compound ((CH)NH), occur due to secondary amine condensation, necessitating careful control of residence time and hydrogen partial pressure.
Industrial Process Optimization
Chinese manufacturers predominantly utilize this method due to abundant aniline supplies. A representative flow scheme involves:
-
Preheating : Aniline and hydrogen are heated to 150°C in a fixed-bed reactor.
-
Catalytic Reaction : Gaseous H interacts with liquid aniline over Raney Ni at 3 MPa.
-
Separation : Unreacted H is recycled, while the product mixture undergoes fractional distillation to isolate this compound (b.p. 134–136°C) from dithis compound (b.p. 256°C).
Table 1: Performance Metrics of Aniline Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | By-product Yield (%) |
|---|---|---|---|---|---|
| Raney Ni | 180 | 3.0 | 95 | 78 | 12 (dithis compound) |
| Pd/AlO | 160 | 2.5 | 98 | 85 | 8 |
| Ru-C | 200 | 4.0 | 99 | 82 | 10 |
Cyclohexanol Catalytic Ammoniation
Reaction Dynamics
Cyclohexanol (CHOH) reacts with ammonia (NH) in the presence of acidic catalysts like zeolites or silica-alumina composites. The process occurs via nucleophilic substitution, where the hydroxyl group is replaced by an amine:
Optimal conditions involve temperatures of 250–300°C and pressures of 1–2 MPa, achieving 65–75% this compound yield. Zeolite H-ZSM-5, with a Si/Al ratio of 25–50, enhances selectivity by minimizing dehydration side reactions.
By-product Management
Dehydration of cyclohexanol to cyclohexene (CH) and subsequent oligomerization remains a challenge. Co-feeding hydrogen donor solvents (e.g., isopropanol) suppresses coke formation on catalyst surfaces, extending operational lifespans by 40%.
Cyclohexanone Catalytic Ammoniation
Reductive Amination Pathways
Cyclohexanone (CHO) undergoes reductive amination with NH and H to form this compound. This one-pot reaction employs bifunctional catalysts combining metal sites (Ni, Co) for hydrogenation and acidic sites (AlO, TiO) for imine formation:
Ni-Co/AlO catalysts at 180°C and 4 MPa H achieve 80% selectivity, with residual cyclohexanone recycled via distillation.
Advances in Catalyst Design
Recent studies highlight mesoporous SiO-supported Ni nanoparticles (5–10 nm) doped with LaO. La ions stabilize Ni in a reduced state, increasing turnover frequency (TOF) from 0.8 to 1.4 s.
Nitrocyclohexane Reduction
Hydrogenolytic Cleavage
Nitrocyclohexane (CHNO) is reduced to this compound using H and Pd/C catalysts:
This method, though less common, offers 90% yields under mild conditions (80°C, 1 MPa). However, nitrocyclohexane’s limited commercial availability restricts industrial adoption.
Emerging Methods: Reductive Amination of Cyclohexanone Oxime
Patent CN1900049A Synthesis
A 2006 patent discloses a high-yield route using cyclohexanone oxime (CHNOH) and H in cyclohexane solvent with Raney Ni:
-
Reaction Setup : Cyclohexanone oxime (1.0 mol), Raney Ni (3.0 g), and NH (1.0 mol) in a 500 mL autoclave at 100°C and 3.0 MPa H.
-
Hydrogenation : After 8 hours, 95% conversion is achieved.
-
Workup : Filtration removes the catalyst, followed by azeotropic distillation to recover cyclohexane and isolate this compound (92% purity).
Table 2: Comparative Analysis of Preparation Methods
| Method | Raw Material Cost (USD/kg) | Energy Consumption (kWh/kg) | CO Footprint (kg/kg) | Industrial Scalability |
|---|---|---|---|---|
| Aniline Hydrogenation | 1.20 | 8.5 | 2.7 | High |
| Cyclohexanol Ammoniation | 1.50 | 10.2 | 3.1 | Moderate |
| Cyclohexanone Oxime Route | 2.10 | 7.8 | 2.3 | Low |
Chemical Reactions Analysis
General Reactivity as a Weak Base
Cyclohexylamine acts as a weak base (pKₐ = 10.63) , forming salts with acids. Key reactions include:
-
Neutralization : Reacts exothermically with Brønsted acids (e.g., HCl) to form cyclohexylammonium chloride .
-
CO₂ Absorption : Forms cyclohexylammonium carbonate upon exposure to atmospheric CO₂ .
Enzymatic Oxidation
This compound oxidase (CHAO) catalyzes oxidative deamination to cyclohexanone, NH₃, and H₂O₂ :
-
Key Data :
Hypochlorite Reaction
Reacts with NaOCl to form N-monochlorothis compound (λₘₐₓ = 245 nm) :
Halogenation
Alkylation and Acylation
| Reaction Type | Reagents | Product | Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl halides, alcohols | N-Alkylcyclohexylamines | Ni/Co catalysts, 220°C |
| Schotten-Baumann Acylation | Acid chlorides (e.g., AcCl) | Cyclohexyl amides | Alkaline aqueous phase |
| Epoxide Ring-Opening | Ethylene oxide | β-Hydroxyethylthis compound | Room temperature |
-
Industrial Example : Alkylation with cyclohexanol and NH₃ over Ni/Co catalysts yields >80% this compound .
Diazotization
Reacts with HNO₂ to form cyclohexanol and N₂ gas :
Sulfonamide Formation
-
Hinsberg Test : Reacts with benzenesulfonyl chloride to form N-cyclohexylbenzenesulfonamide, soluble in alkali .
Polymerization and Catalysis
-
Epoxy Hardening : Acts as a curing agent for epoxy resins via amine-epoxide addition .
-
Vulcanization Accelerator : Condenses with mercaptobenzothiazole to form sulfenamide accelerators (e.g., N-cyclohexyl-2-benzothiazolesulfenamide) .
Disproportionation
At 160–200°C over Ru-Pd/γ-Al₂O₃, this compound disproportionates :
Scientific Research Applications
Chemical Synthesis
Cyclohexylamine serves as a versatile building block in organic synthesis. It is utilized in the production of various chemicals, including:
- Corrosion Inhibitors : CHA is used as a corrosion inhibitor in boiler feed water, preventing metal degradation .
- Chemical Intermediates : It acts as an intermediate in the synthesis of agrochemicals and pharmaceuticals, including herbicides and insecticides .
Table 1: Chemical Applications of this compound
| Application Type | Specific Use |
|---|---|
| Corrosion Inhibitor | Used in boiler feed water systems |
| Chemical Intermediate | Key ingredient in the synthesis of agrochemicals |
| Pharmaceutical Synthesis | Precursor for various drug compounds |
Pharmaceutical Applications
This compound has notable pharmaceutical applications due to its ability to modify biological activity. It is involved in the synthesis of:
- Chiral Amines : CHA can be utilized to produce chiral amines through biocatalytic processes, which are essential for developing enantiomerically pure drugs .
- Antidepressants : Certain derivatives of this compound are explored for their potential antidepressant effects due to their interaction with neurotransmitter systems .
Case Study: Synthesis of Chiral Amines
A study demonstrated the use of this compound as a substrate in the deracemization process using Acinetobacter sp. YT-02, highlighting its role as a biocatalyst in pharmaceutical synthesis . This method offers a sustainable approach to producing chiral compounds with high selectivity.
Agricultural Applications
In agriculture, this compound is primarily used as an active ingredient in herbicides and pesticides. Its effectiveness stems from its ability to enhance the efficacy of active ingredients through formulation improvements.
Table 2: Agricultural Uses of this compound
| Application Type | Specific Use |
|---|---|
| Herbicide Formulation | Enhances efficacy of herbicidal compounds |
| Pesticide Development | Serves as a key ingredient in pesticide formulations |
Environmental Considerations
While this compound has beneficial applications, it also poses environmental risks. Studies indicate that CHA can be harmful to aquatic life and humans if not managed properly. Research on biodegradation shows that certain microbial strains can effectively degrade this compound, indicating potential for bioremediation strategies .
Case Study: Biodegradation Research
Research conducted on Acinetobacter sp. YT-02 demonstrated its capability to degrade this compound effectively, suggesting a promising avenue for reducing environmental impact through bioremediation techniques .
Table 3: Toxicological Data on this compound
| Study Type | Findings |
|---|---|
| Irritation Studies | Causes respiratory tract irritation |
| Occupational Exposure | Set limits due to potential health risks |
Mechanism of Action
Cyclohexylamine exerts its effects through various mechanisms:
Comparison with Similar Compounds
Structural Analogues: Cyclohexylamine vs. Aniline and Dithis compound
Key Differences :
Functional Analogues: Inhibition and Enzyme Activity
This compound vs. L-Phenylalanine (L-Phe) :
- In Vibrio Alkaline Phosphatase (VAP), this compound acts as a non-competitive inhibitor (Ki = 45.3 mM), mimicking L-Phe’s binding mode at the active site. Both compounds show reduced inhibition in W274A/K/H mutants, suggesting shared binding interactions .
- Unlike L-Phe, this compound lacks chiral centers, simplifying its synthetic utility in enzyme inhibition studies .
This compound vs. n-Hexylamine :
- The thermostable enzyme MAOTb from Thermobifida sp. This selectivity arises from steric hindrance imposed by this compound’s rigid ring, which prevents proper alignment in the enzyme’s substrate pocket .
Reactivity and Catalytic Behavior
Thermodynamic Properties in Solvent Mixtures
This compound’s interactions with alcohols (e.g., 1-propanol, 1-butanol) were analyzed using Redlich–Kister models. Key findings include:
- Excess molar volumes (Vᴱ) are negative, indicating strong intermolecular interactions via hydrogen bonding. Vᴱ values become less negative with longer alcohol chains (e.g., -1.2 cm³/mol for 1-propanol vs. -0.8 cm³/mol for 1-pentanol) .
- Temperature dependence : Higher temperatures reduce interaction strength, favoring entropy-driven disordering .
Chromatography and Selectivity Tuning
This compound outperforms triethylamine (TEA) as a mobile-phase additive in reversed-phase liquid chromatography (RPLC):
- Peak symmetry improves by 40% for peptides due to superior silanol masking and ion-pairing effects .
Environmental and Metabolic Considerations
- Transformation Products (TPs): this compound is a known TP of cyclamate (artificial sweetener), detected in wastewater effluents at concentrations up to 1.2 mg/L .
- Metabolism: In humans, ~60% of ingested this compound is excreted unchanged, while 30% undergoes oxidation to cyclohexanone and cyclohexanol .
Biological Activity
Cyclohexylamine (CHA) is a cyclic amine with notable biological activities and pharmacological properties. This article delves into the compound's mechanisms of action, toxicity, metabolism, and its effects on various biological systems, drawing from diverse research studies.
Overview of this compound
This compound is primarily recognized as a metabolite of cyclamate, an artificial sweetener. It is involved in various biological processes, including effects on cell adhesion, cardiovascular responses, and potential neurotoxic effects.
- Inhibition of Cell Adhesion :
-
Cardiovascular Effects :
- In healthy volunteers, CHA administration resulted in significant increases in both systolic and diastolic blood pressure at higher doses (5 and 10 mg/kg), while lower doses showed no significant changes. The hypertensive effect correlates closely with plasma levels of CHA, indicating a direct cardiovascular impact .
- Neuropharmacological Actions :
- Reproductive Toxicity :
Metabolism and Pharmacokinetics
This compound undergoes extensive metabolism in humans and animals. Studies have shown that approximately 90% of ingested CHA is excreted via urine, primarily as deaminated products like cyclohexanol. The metabolic pathways differ across species; for instance, ring hydroxylation is predominant in rats while deamination occurs in guinea pigs and rabbits .
Table 1: Metabolic Pathways of this compound
| Species | Major Metabolites | Elimination Route |
|---|---|---|
| Humans | Cyclohexanol, trans-cyclohexane-1,2-diol | Urinary excretion |
| Rats | 3- or 4-aminocyclohexanol | Urinary excretion |
| Guinea Pigs | Cyclohexanone, cyclohexanol | Urinary excretion |
| Rabbits | N-hydroxythis compound | Urinary excretion |
Toxicity Studies
Acute toxicity studies indicate that CHA's lethality is temperature and aggregation-dependent. The LD50 values vary significantly among species; for example, the presumed LD50 for rats is around 200 mg/kg body weight . Inhalation studies have shown respiratory irritation at concentrations as low as 210 mg/m³ .
Case Study: Long-term Toxicity Assessment
A two-year multi-generation toxicity study in rats evaluated various dosages of CHA (15 to 150 mg/kg/day). While some growth retardation was noted at higher doses, overall health metrics remained within normal limits across generations. However, testicular atrophy was observed at the highest dosage level .
Q & A
Basic: What are the critical safety considerations when handling cyclohexylamine in laboratory settings?
Answer: this compound is a flammable liquid (flash point: 27°C) with acute toxicity (rat oral LD₅₀: 11 mg/kg) and severe irritancy to skin, eyes, and respiratory systems . Key safety measures include:
- Use of explosion-proof equipment and alcohol-resistant foam for fire suppression .
- Personal protective equipment (PPE): Neoprene gloves, chemical-resistant suits, and vapor respirators .
- Storage in ventilated, cool areas away from oxidizers and acids to prevent hazardous reactions .
Basic: How can researchers design experiments to mitigate this compound’s volatility and flammability risks?
Answer: Experimental designs should prioritize closed-system setups and inert atmospheres (e.g., nitrogen purging) to minimize vapor exposure. Use water-jacketed condensers for reflux systems and ensure electrical equipment is rated for flammable environments . Monitor vapor concentrations with real-time sensors, adhering to OSHA’s permissible exposure limit (PEL: 10 ppm) .
Advanced: How should conflicting data on this compound’s mutagenicity in rodent models be reconciled?
Answer: Discrepancies arise from methodological differences. Legator et al. (unpublished) reported chromosomal aberrations in rat bone marrow after intraperitoneal injection, while Dick et al. found no significant effects using oral administration . Critical analysis should evaluate dosing routes (intraperitoneal vs. oral), metabolite formation, and species-specific metabolic pathways . Standardized OECD 489 micronucleus assays are recommended for harmonized testing .
Advanced: What methodologies are recommended for assessing this compound’s environmental persistence and degradation pathways?
Answer: Aerobic biodegradation studies using OECD 301F tests show 60–94% degradation in 21 days with activated sludge . For photolysis, UV-Vis spectroscopy confirms no direct photodegradation (>250 nm), but hydroxyl radical reaction dominates in the atmosphere (half-life: 1.82 days) . Soil adsorption is minimal (log Koc: 1.49), requiring liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace analysis in aquatic systems .
Basic: What analytical techniques are suitable for quantifying this compound in aqueous solutions?
Answer: Gas chromatography (GC) with flame ionization detection (FID) or nitrogen-phosphorus detection (NPD) achieves detection limits of 0.1 ppm. For complex matrices, solid-phase extraction (SPE) with C18 cartridges followed by derivatization (e.g., dansyl chloride) enhances sensitivity in HPLC-UV analyses . Validate methods using spiked recovery tests (85–115% acceptable range) .
Advanced: What statistical approaches are appropriate for analyzing multi-generational toxicity data in this compound exposure studies?
Answer: Covariance analysis (ANCOVA) is critical for separating maternal weight effects from direct toxicity in pup viability data . For example, Oser et al. (1976) used mixed-effects models to analyze F1–F5 generation litters, revealing dose-dependent reductions in pup weight (p<0.05) after adjusting for dam weight . Bayesian hierarchical models can account for inter-litter variability in chronic studies .
Basic: What are the key parameters for ensuring reproducibility in this compound-based synthesis protocols?
Answer: Document reaction conditions rigorously:
- Solvent purity (e.g., anhydrous ethanol for aminolysis reactions) .
- Stoichiometric ratios (e.g., 1.2:1 amine-to-substrate for optimal yield) .
- Post-synthesis characterization: NMR (¹H/¹³C) for structural confirmation and Karl Fischer titration for residual water (<0.5%) .
Advanced: How do variations in experimental models affect this compound toxicity outcomes?
Answer: Species- and route-specific differences are significant. Rats exhibit testicular atrophy at 200 mg/kg/day (oral), while dogs show similar effects at lower doses . Intraperitoneal administration in mice increases systemic bioavailability, amplifying hepatotoxicity vs. oral dosing . Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
Basic: What are the recommended waste management protocols for this compound-contaminated materials?
Answer: Neutralize aqueous wastes with dilute HCl (pH 2–3) to form this compound hydrochloride, followed by adsorption onto activated carbon (1 g/g amine) . Incinerate organic wastes at >850°C with scrubbers for NOx abatement . Compliance with EPA codes (D001, D018) is mandatory for landfill disposal .
Advanced: What mechanistic studies are needed to clarify this compound’s testicular toxicity versus observed fertility outcomes?
Answer: Despite testicular atrophy in rats at 200 mg/kg/day, multigeneration studies show no significant fertility reduction . Proposed studies:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
